molecular formula C8H7NO2 B1629905 5-Ethenylpyridine-2-carboxylic acid CAS No. 45946-64-3

5-Ethenylpyridine-2-carboxylic acid

Cat. No.: B1629905
CAS No.: 45946-64-3
M. Wt: 149.15 g/mol
InChI Key: ADRIIDWWYDDLIH-UHFFFAOYSA-N
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Description

5-Ethenylpyridine-2-carboxylic acid (CAS: 45946-64-3) is a pyridine derivative with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol . The compound features a pyridine ring substituted with an ethenyl (vinyl) group at the 5-position and a carboxylic acid group at the 2-position. Its purity in research contexts is typically reported as ≥95% .

Biological Activity

5-Ethenylpyridine-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses both an ethenyl group and a carboxylic acid functional group, which may enhance its reactivity and therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₇NO₂
  • CAS Number : 45946-64-3

The compound's structure can be represented as follows:

Structure C8H7NO2\text{Structure }\text{C}_8\text{H}_7\text{NO}_2

This unique configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells showed that this compound can reduce cell viability effectively. The cytotoxicity was assessed using the MTT assay, comparing its effects against standard chemotherapeutic agents like cisplatin.

Table 1: Anticancer Activity of this compound

CompoundIC₅₀ (µM)Cell LineReference
This compound66A549 (lung cancer)
Cisplatin10A549 (lung cancer)

The results indicate that while this compound is less potent than cisplatin, it still demonstrates considerable activity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various multidrug-resistant pathogens. The compound showed promising results in inhibiting the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

Additional Biological Activities

Beyond anticancer and antimicrobial effects, preliminary studies indicate that this compound may possess other pharmacological properties, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which are implicated in oxidative stress-related diseases.
  • Anti-inflammatory Effects : Early data suggest that it may modulate inflammatory pathways, although further research is needed to confirm these effects.

Case Studies and Research Findings

A case study involving the synthesis and biological evaluation of various derivatives of pyridine carboxylic acids highlighted the importance of structural modifications on biological activity. The study revealed that compounds with specific substituents exhibited enhanced anticancer activity compared to their parent structures.

Key Findings from Case Studies

  • Structure-Activity Relationship : Modifications to the ethenyl and carboxylic groups significantly impacted the biological activity.
  • Comparative Analysis : Compounds similar to this compound were analyzed for their effects on different cancer cell lines, revealing a spectrum of activity based on structural variations.

Scientific Research Applications

5-Ethenylpyridine-2-carboxylic acid, a compound with the molecular formula C₈H₇NO₂, is gaining attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry, catalysis, and material science.

Chemical Properties and Structure

This compound features a pyridine ring substituted with an ethenyl group at the 5-position and a carboxylic acid group at the 2-position. This structure contributes to its reactivity and interaction with biological systems. The compound is classified under pyridine derivatives, which are known for their diverse pharmacological activities.

Antidiabetic and Hypolipidemic Agents

Research indicates that derivatives of pyridine-2-carboxylic acids, including this compound, are being investigated as intermediates in the synthesis of pharmaceuticals aimed at treating diabetes and hyperlipidemia. For instance, compounds derived from this acid have been shown to exhibit hypoglycemic effects, making them potential candidates for antidiabetic drugs .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its carboxylic acid functionality allows for further chemical modifications that can enhance biological activity or selectivity towards specific targets .

Green Synthesis

The compound has been utilized as a catalyst in green chemistry applications. For example, it has been employed in the rapid synthesis of pyrazolo[3,4-b]quinolinones, showcasing its effectiveness as a catalyst under mild conditions. The use of this compound not only improves reaction rates but also aligns with environmentally friendly practices by minimizing waste .

Catalytic Efficiency

Studies have demonstrated that this compound exhibits significant catalytic efficiency compared to traditional catalysts. This efficiency is attributed to its ability to facilitate reactions involving substituted aldehydes and cyclic 1,3-diones, leading to high yields within short reaction times .

Polymer Chemistry

The unique ethenyl substituent makes this compound a valuable monomer for polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in developing advanced materials for various industrial applications .

Functionalized Surfaces

The carboxylic acid group allows for the functionalization of surfaces in materials science applications. This property can be exploited to create surfaces with specific chemical functionalities that can interact with biomolecules or other substrates, making it useful in biosensing and bioengineering applications .

Case Study 1: Antidiabetic Drug Development

A study focused on synthesizing novel derivatives of this compound demonstrated promising results in lowering blood sugar levels in diabetic models. The synthesized compounds showed improved efficacy compared to existing treatments, indicating their potential as new therapeutic agents against diabetes .

Case Study 2: Catalytic Applications

In another study, the catalytic properties of this compound were evaluated in the synthesis of complex organic molecules. The results indicated that this compound could significantly reduce reaction times while maintaining high yields, thus supporting its application in industrial organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethenylpyridine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodology : A typical synthesis involves condensation reactions using pyridine carboxaldehyde derivatives and malonic acid. For example, heating pyridine carboxaldehyde (0.30 mol) with malonic acid (0.30 mol) in pyridine/piperidine solvent mixtures under reflux (steam bath, 2 hours) yields substituted pyridylacrylic acids . Crystallization from ethanol/water mixtures improves purity. Key parameters include stoichiometric ratios, catalyst selection (e.g., piperidine for acid catalysis), and controlled heating to avoid side reactions.
  • CAS Reference : 45946-64-3 .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE: gloves, goggles, lab coat), ensure adequate ventilation, and avoid dust formation. Spills should be collected without generating aerosols and stored in sealed containers for disposal. Toxicity data are limited, so treat the compound as potentially hazardous .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodology : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Consistently report retention times, integration ratios, and spectral assignments .

Advanced Research Questions

Q. How can researchers address the lack of ecological and toxicological data for this compound in risk assessment studies?

  • Methodology : Design tiered toxicity assays:

Acute toxicity : Use Daphnia magna or zebrafish embryos for LC₅₀ determination.

Biodegradation : Conduct OECD 301 tests to assess persistence in soil/water.

Bioaccumulation : Measure logP values and model using EPI Suite™.
Publish negative results to fill data gaps and refine hazard classifications .

Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (DMF, toluene) to enhance regioselectivity. Use Design of Experiments (DoE) to evaluate temperature, pressure, and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup steps (e.g., acid precipitation) to maximize yield .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Methodology : Perform multi-technique validation:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate HPLC retention times with synthesized standards.
    Document systematic errors (e.g., solvent impurities) and statistically analyze batch-to-batch variability .

Q. What experimental approaches elucidate the environmental degradation pathways of this compound?

  • Methodology : Conduct photolysis (UV irradiation in aqueous solutions) and hydrolysis (pH-dependent stability tests) studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare results with computational models (e.g., ECHA’s QSAR Toolbox) to predict metabolite toxicity .

Q. Data Presentation and Critical Analysis Guidelines

  • Tables : Include reaction optimization parameters (e.g., catalyst type, yield, purity) .
  • Statistical Analysis : Apply ANOVA to compare synthetic routes or t-tests for toxicity data. Justify significance thresholds (e.g., p < 0.05) .
  • Ethical Compliance : Adhere to ECHA guidelines for environmental studies and cite IRB approvals for biological assays .

Comparison with Similar Compounds

The structural and functional attributes of 5-ethenylpyridine-2-carboxylic acid can be contextualized by comparing it to analogous pyridine and heterocyclic carboxylic acid derivatives. Below is a detailed analysis, supported by a comparative data table (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Functional Groups Notable Properties/Applications
This compound 45946-64-3 C₈H₇NO₂ 149.15 Pyridine, 5-ethenyl, 2-carboxylic acid Carboxylic acid, vinyl High conjugation potential; research use
5-Ethylpyridine-2-carboxylic acid 770-08-1 C₈H₉NO₂ 151.16 Pyridine, 5-ethyl, 2-carboxylic acid Carboxylic acid, alkyl Increased lipophilicity vs. ethenyl
Ethyl 5-methylpyridine-2-carboxylate 55876-82-9 C₉H₁₁NO₂ 165.19 Pyridine, 5-methyl, 2-ester Ester, methyl Ester group enhances volatility
5-Phenylpyrimidine-2-carboxylic acid 85386-20-5 C₁₁H₈N₂O₂ 200.19 Pyrimidine, 5-phenyl, 2-carboxylic acid Carboxylic acid, phenyl Dual nitrogen atoms; π-stacking potential
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₇H₇ClN₂O₂ 186.60 Pyrimidine, 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid, chloro, methyl Electrophilic reactivity due to Cl

Key Comparative Insights

Substituent Effects

  • Ethenyl vs.
  • Carboxylic Acid vs. Ester : Ethyl 5-methylpyridine-2-carboxylate replaces the carboxylic acid with an ester group, reducing hydrogen-bonding capacity and acidity. This modification is typical in prodrug design to enhance bioavailability .

Heterocyclic Ring Variations

  • Pyridine vs. Pyrimidine : Pyrimidine-based analogues (e.g., 5-phenylpyrimidine-2-carboxylic acid) feature two nitrogen atoms in the ring, which can alter electronic density and hydrogen-bonding interactions compared to pyridine derivatives. This makes pyrimidines more versatile in metal coordination or enzyme inhibition .

Functional Group Interactions

  • Chloro Substituents : 2-Chloro-6-methylpyrimidine-4-carboxylic acid incorporates a chlorine atom, which increases electrophilicity and reactivity in nucleophilic substitution reactions. This contrasts with the ethenyl group’s propensity for addition or polymerization reactions .

Properties

IUPAC Name

5-ethenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRIIDWWYDDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630126
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45946-64-3
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by following general procedure 2. To a solution of 5-bromo pyridine-2-carboxylic acid (5 g, 24.75 mmol) in 50 mL of 1,4-dioxan, dichlorobis(triphenylphosphine)palladium(II) (2.08 g, 2.96 mmol) was added at RT and stirred at RT for 5 min. Tributylvinyltin (11.7 g, 36.9 mmol) was added slowly at RT and stirred at 100° C. for 3 h. The reaction mixture was monitored by TLC and LCMS. After completion of the starting material, evaporated the solvent below 40° C. and purified by column chromatography using ethyl acetate to afford the 5-vinylpyridine-2-carboxylic acid (3.5 g, 94.5%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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